molecular formula C21H25NO7S B3575187 2,4-DIETHYL 5-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE

2,4-DIETHYL 5-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE

Cat. No.: B3575187
M. Wt: 435.5 g/mol
InChI Key: NNALUFNKRVEAEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-DIETHYL 5-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIETHYL 5-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE typically involves multi-step organic reactions. One common method involves the acylation of a thiophene derivative followed by the introduction of the dimethoxyphenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2,4-DIETHYL 5-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups or the thiophene ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the thiophene or aromatic rings.

Scientific Research Applications

2,4-DIETHYL 5-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2,4-DIETHYL 5-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-DIETHYL 5-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.

Properties

IUPAC Name

diethyl 5-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO7S/c1-6-28-20(24)17-12(3)18(21(25)29-7-2)30-19(17)22-16(23)11-13-8-9-14(26-4)15(10-13)27-5/h8-10H,6-7,11H2,1-5H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNALUFNKRVEAEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-DIETHYL 5-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE
Reactant of Route 2
Reactant of Route 2
2,4-DIETHYL 5-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE
Reactant of Route 3
Reactant of Route 3
2,4-DIETHYL 5-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE
Reactant of Route 4
2,4-DIETHYL 5-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE
Reactant of Route 5
Reactant of Route 5
2,4-DIETHYL 5-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE
Reactant of Route 6
Reactant of Route 6
2,4-DIETHYL 5-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.